molecular formula C9H7FN2O5 B1289673 2-Acetamido-5-fluoro-4-nitrobenzoic acid CAS No. 273401-28-8

2-Acetamido-5-fluoro-4-nitrobenzoic acid

Cat. No.: B1289673
CAS No.: 273401-28-8
M. Wt: 242.16 g/mol
InChI Key: CNLJIEQUDKSTHL-UHFFFAOYSA-N
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Description

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7FN2O5 and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-5-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLJIEQUDKSTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594902
Record name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273401-28-8
Record name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Legacy of Innovation: the Historical Evolution of Functionalized Benzoic Acid Derivatives

The journey of functionalized benzoic acid derivatives in organic chemistry is a rich narrative of discovery and application that stretches back to the 16th century with the initial isolation of benzoic acid from gum benzoin. drugbank.comnih.gov Early industrial production methods, such as the partial oxidation of toluene, paved the way for the widespread availability of this fundamental aromatic carboxylic acid. drugbank.com Over time, chemists began to explore the vast synthetic possibilities that arose from modifying the benzene (B151609) ring of benzoic acid with various functional groups.

This exploration has led to the development of a diverse and invaluable class of compounds. Benzoic acid and its derivatives are not only integral to the synthesis of a multitude of other organic substances but are also widely used as preservatives in food and pharmaceuticals. nih.govbldpharm.com The ability to introduce different substituents onto the aromatic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties, a principle that lies at the heart of modern drug discovery and materials science. This historical progression from a simple natural product to a versatile synthetic platform provides the essential context for understanding the contemporary focus on highly functionalized derivatives like 2-Acetamido-5-fluoro-4-nitrobenzoic acid.

The Power of Three: Significance of Fluorine, Acetamido, and Nitro Substituents

The unique characteristics of 2-Acetamido-5-fluoro-4-nitrobenzoic acid are a direct result of the interplay between its three key functional groups: a fluorine atom, an acetamido group, and a nitro group. Each of these substituents imparts distinct and significant properties to the aromatic system.

Fluorine's Impact on Molecular Properties: The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic potential. biosynth.com The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's pharmacokinetic and physicochemical properties. These changes can include improved metabolic stability, enhanced membrane permeation, and increased binding affinity to biological targets. lab-chemicals.compatsnap.com Fluorination can also influence the acidity (pKa) of nearby functional groups, which can be crucial for a drug's bioavailability. patsnap.com

The Versatile Acetamido Group: The acetamido group (–NHCOCH₃) is another cornerstone of medicinal chemistry, found in a wide array of pharmaceutical compounds. wipo.int This functional group can participate in hydrogen bonding, influencing a molecule's solubility and its interaction with biological macromolecules like proteins and enzymes. patsnap.com Derivatives of acetamide (B32628) have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. wipo.int Its presence in a molecule can significantly impact its biological profile and therapeutic efficacy.

The strategic combination of these three functional groups on a benzoic acid scaffold creates a molecule with a unique and complex chemical personality, making it a compelling subject for advanced chemical research.

The Rationale for Focused Research on 2 Acetamido 5 Fluoro 4 Nitrobenzoic Acid

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) core of this compound is adorned with both electron-donating and electron-withdrawing groups, which profoundly affects its engagement in aromatic substitution reactions.

Electrophilic Aromatic Substitution: Directing Effects and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of such reactions are governed by the electronic nature of the substituents already present.

The directing effects of the substituents on this compound are as follows:

-NHCOCH3 (Acetamido): A moderately activating group that directs incoming electrophiles to the ortho and para positions.

-F (Fluoro): While deactivating due to its inductive effect, it is an ortho, para-director through resonance.

-NO2 (Nitro): A powerful deactivating group that directs electrophiles to the meta position.

-COOH (Carboxylic acid): A deactivating group that also directs to the meta position.

In instances of multiple substituents with conflicting directing effects, the most potent activating group typically determines the site of electrophilic attack. In this molecule, the acetamido group at the C-2 position is the most significant activator. Consequently, it will direct incoming electrophiles primarily to its ortho and para positions. The position para to the acetamido group is occupied by the fluorine atom, and the ortho position at C-1 is blocked by the carboxylic acid. This leaves the C-3 position as the most probable site for electrophilic attack.

However, the cumulative deactivating influence of the nitro, fluoro, and carboxylic acid groups renders the aromatic ring substantially electron-deficient. This significantly diminishes its nucleophilicity, making it highly resistant to electrophilic aromatic substitution. Any such reaction would likely necessitate harsh conditions and is anticipated to result in low yields.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Electrophilic ReagentPredicted Major ProductPredicted Yield
HNO3/H2SO42-Acetamido-5-fluoro-3,4-dinitrobenzoic acidVery Low
Br2/FeBr33-Bromo-2-acetamido-5-fluoro-4-nitrobenzoic acidVery Low
SO3/H2SO42-Acetamido-5-fluoro-4-nitro-3-sulfobenzoic acidVery Low

Nucleophilic Aromatic Substitution: Examination of Fluorine Displacement Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing a suitable leaving group. The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is critical for the stabilization of the intermediate Meisenheimer complex.

In the structure of this compound, the fluorine atom at C-5 represents a potential leaving group. The potent electron-withdrawing nitro group at the ortho position (C-4) and the carboxylic acid group at the para position (C-1) significantly activate the C-5 position for nucleophilic attack. While the acetamido group at C-2 exerts a deactivating effect on this reaction, the powerful activation provided by the nitro and carboxylic acid groups is expected to be the dominant influence.

Consequently, the fluorine atom is predicted to be susceptible to displacement by a range of strong nucleophiles. The reaction would proceed through the classical SNAr mechanism, which involves the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

Table 2: Predicted Products of Nucleophilic Aromatic Substitution on this compound
NucleophilePredicted Product
CH3O-2-Acetamido-5-methoxy-4-nitrobenzoic acid
NH32-Acetamido-5-amino-4-nitrobenzoic acid
R2NH2-Acetamido-5-(dialkylamino)-4-nitrobenzoic acid

Transformations of the Acetamido Moiety

Hydrolysis Kinetics and Product Characterization

The acetamido group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amino group and acetic acid.

Under strenuous acidic conditions with heating, the acetamido group is expected to hydrolyze to yield 2-amino-5-fluoro-4-nitrobenzoic acid. The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water.

In the presence of a strong base and heat, the acetamido group will also undergo hydrolysis to the corresponding amine. The carboxylic acid will be deprotonated to form a carboxylate salt under these conditions. Subsequent acidification during workup would yield 2-amino-5-fluoro-4-nitrobenzoic acid. This reaction proceeds via the direct nucleophilic acyl substitution by a hydroxide (B78521) ion on the amide carbonyl carbon. The electronic effects of the other ring substituents may influence the kinetics of these hydrolysis reactions, though specific data is unavailable.

N-Functionalization Reactions: Alkylation and Acylation Strategies

The nitrogen atom of the acetamido group exhibits low nucleophilicity due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions of amides generally necessitate the use of a strong base to generate the more nucleophilic amide anion. The presence of the acidic carboxylic acid group in the molecule would complicate such reactions, as the base would preferentially deprotonate the carboxylic acid. Selective N-functionalization of the acetamido group would therefore be a synthetic challenge, requiring a carefully designed strategy, such as protection of the carboxylic acid group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality can participate in its characteristic reactions, most notably esterification and amide formation.

The conversion of the carboxylic acid to an ester can be accomplished through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. However, the presence of multiple electron-withdrawing groups on the aromatic ring can diminish the reactivity of the carbonyl group towards protonation, potentially leading to lower yields. A more efficient method would involve the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with an alcohol.

Similarly, the formation of an amide from the carboxylic acid and an amine is most effectively carried out by first activating the carboxylic acid. This can be achieved by converting it to an acyl chloride or by employing a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The direct condensation of the carboxylic acid and an amine would require high temperatures and is generally an inefficient process.

Table 3: Predicted Products of Reactions at the Carboxylic Acid Group
ReagentsReaction TypePredicted Product
1. SOCl2 2. CH3OHEsterificationMethyl 2-acetamido-5-fluoro-4-nitrobenzoate
1. SOCl2 2. NH3Amide Formation2-Acetamido-5-fluoro-4-nitrobenzamide
CH3CH2OH, H+, heatFischer EsterificationEthyl 2-acetamido-5-fluoro-4-nitrobenzoate (likely low yield)

Esterification and Amidation Reactions

The carboxylic acid functional group is a versatile handle for the synthesis of various derivatives, most notably esters and amides. The reactivity of the carboxyl group in this compound is modulated by the electronic effects of the aromatic substituents.

Esterification Reactions

Esterification of benzoic acid derivatives is a cornerstone of organic synthesis. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For this compound, the strong electron-withdrawing effects of the nitro and fluoro groups are expected to increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by an alcohol. However, the ortho-acetamido group may introduce some steric hindrance, which could temper this enhanced reactivity.

Commonly used acid catalysts for such reactions include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). medcraveonline.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water, often through azeotropic distillation. libretexts.org

Alternative esterification methods that may be applicable, particularly if steric hindrance is a significant factor, include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. organic-chemistry.org

Interactive Data Table: Predicted Conditions for Esterification

Reaction TypeReagentsCatalystSolventConditionsPredicted Outcome
Fischer-SpeierAlcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄ or p-TsOHExcess Alcohol or inert solvent (e.g., Toluene)RefluxFormation of the corresponding alkyl 2-acetamido-5-fluoro-4-nitrobenzoate
WilliamsonAlkyl Halide (e.g., Methyl iodide)Base (e.g., K₂CO₃, NaH)Polar aprotic (e.g., DMF, Acetone)HeatFormation of the corresponding alkyl ester
SteglichAlcohol, DCCDMAPAprotic (e.g., CH₂Cl₂)Room TempHigh yield of the corresponding ester under mild conditions

Amidation Reactions

The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org High temperatures are often required to dehydrate this salt to the corresponding amide.

The electronic properties of this compound, specifically the strongly deactivating nitro group, may further hinder direct amidation. Research on the TiF₄-catalyzed amidation of various benzoic acids showed that 4-nitrobenzoic acid failed to undergo the reaction, suggesting that electron-poor aromatic acids are poor substrates for this particular method. rsc.orgresearchgate.net

Therefore, the synthesis of amides from this compound would likely necessitate a two-step approach. The carboxylic acid would first be converted to a more reactive derivative, such as an acid chloride or an activated ester. The acid chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then be reacted with a primary or secondary amine to furnish the desired amide with high efficiency. libretexts.orgnih.gov

Another viable route involves the use of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which activate the carboxylic acid in situ for reaction with an amine under mild conditions. organic-chemistry.org

Interactive Data Table: Predicted Conditions for Amidation

MethodActivation StepAmine ReactionSolventConditionsPredicted Outcome
Via Acid ChlorideSOCl₂ or (COCl)₂Primary or Secondary AmineAprotic (e.g., CH₂Cl₂, THF)0 °C to Room TempFormation of the corresponding N-substituted 2-acetamido-5-fluoro-4-nitrobenzamide
Peptide CouplingCoupling reagent (e.g., HATU, HBTU)Primary or Secondary Amine, Base (e.g., DIPEA)Polar aprotic (e.g., DMF, NMP)Room TempHigh yield of the corresponding amide with minimal side products
Direct ThermalNoneAmineHigh-boiling solvent or neat>150-200 °CPotential for amide formation, but may lead to decomposition

Decarboxylation Pathways and Their Chemical Implications

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions unless specific structural features are present that stabilize the resulting carbanion intermediate. wikipedia.org

The presence of strong electron-withdrawing groups, particularly at the ortho and para positions, can facilitate decarboxylation by stabilizing the negative charge that develops on the aromatic ring upon cleavage of the C-C bond. In this compound, the nitro group is para to the carboxyl group, which should aid in stabilizing the transition state and any potential anionic intermediate.

However, the ortho-acetamido group may have a more complex influence. While it is generally considered an ortho-directing activator in electrophilic substitution, its effect on decarboxylation is less straightforward. Studies on the silver-catalyzed decarboxylation of benzoic acids have shown that ortho-substituents can exert both stabilizing and destabilizing steric effects on the transition state. lookchem.com

Thermal decomposition studies of nitrobenzoic acid isomers indicate that they can undergo exothermic decomposition at elevated temperatures. scielo.br For instance, p-nitrobenzoic acid exhibits a peak decomposition temperature around 205 °C. scielo.br It is plausible that this compound would also undergo decarboxylation upon strong heating, likely catalyzed by metals such as copper or silver. The reaction would yield 4-fluoro-3-nitroacetanilide.

The chemical implication of such a reaction is the generation of a substituted aniline (B41778) derivative from a benzoic acid precursor. This transformation can be synthetically useful if the corresponding aniline is the desired target and is otherwise difficult to access. The conditions required for decarboxylation, however, must be carefully controlled, as the high temperatures and presence of a nitro group could lead to runaway reactions or the formation of undesired byproducts. scielo.br

Interactive Data Table: Predicted Conditions for Decarboxylation

MethodReagents/CatalystSolventConditionsPredicted Product
ThermalNoneHigh-boiling solvent (e.g., Quinoline)>200 °C4-Fluoro-3-nitroacetanilide
Metal-CatalyzedCopper powder or Copper(I) oxideQuinoline or NMP150-250 °C4-Fluoro-3-nitroacetanilide
Silver-CatalyzedAgNO₃, K₂S₂O₈Acetonitrile/WaterReflux4-Fluoro-3-nitroacetanilide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks and their connectivity. For 2-Acetamido-5-fluoro-4-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its molecular architecture.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Analysis

The substitution pattern on the benzene (B151609) ring—featuring a carboxylic acid, an acetamido group, a nitro group, and a fluorine atom—creates a distinct electronic environment for each nucleus, resulting in a unique NMR fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the amide N-H proton, and one for the acetyl methyl protons.

Aromatic Protons (H-3 and H-6): The protons at the C-3 and C-6 positions are the only ones on the aromatic ring. The H-3 proton is ortho to the electron-donating acetamido group and meta to the electron-withdrawing nitro and fluoro groups. The H-6 proton is ortho to the fluorine, meta to the acetamido group, and para to the strongly electron-withdrawing nitro group. Due to the significant deshielding from the adjacent nitro group, the H-3 proton is expected to appear further downfield than H-6. Both signals would appear as doublets due to ortho coupling to each other (³JHH), with additional smaller couplings to the fluorine atom (⁴JHF and ³JHF respectively).

Amide Proton (N-H): The amide proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the acetyl group are chemically equivalent and will appear as a sharp singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The molecule possesses nine chemically non-equivalent carbon atoms, which should result in nine distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronic effects of the substituents. Carbons attached to electronegative atoms (O, N, F) are significantly deshielded. Furthermore, C-F coupling provides valuable structural information. libretexts.org

Carbonyl Carbons: The carboxylic acid carbonyl (C=O) and the amide carbonyl (C=O) are expected to be the most downfield signals, typically appearing in the 165-185 δ range. libretexts.org

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the fluorine (C-5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. researchgate.net The carbons attached to the nitro group (C-4) and the acetamido group (C-2) will also be significantly shifted.

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. alfa-chemistry.com The spectrum of this compound will show a single resonance for the fluorine atom at C-5. This signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6, ³JHF) and the meta proton (H-3, ⁴JHF). iastate.edu

Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H H-3 ~8.6 - 8.9 dd ³JHH = ~8-9, ⁴JHF = ~4-5
H-6 ~7.5 - 7.8 dd ³JHH = ~8-9, ³JHF = ~8-10
N-H ~10.0 - 11.0 br s -
-CH₃ ~2.2 - 2.4 s -
-COOH ~13.0 - 14.0 br s -
¹³C C-1 (COOH) ~166 - 169 d ⁴JCF = ~2-3
C-2 (C-NH) ~140 - 143 d ³JCF = ~5-8
C-3 ~124 - 127 d ⁴JCF = ~1-3
C-4 (C-NO₂) ~145 - 148 d ³JCF = ~4-6
C-5 (C-F) ~155 - 160 d ¹JCF = ~240-260
C-6 ~115 - 118 d ²JCF = ~20-25
Amide C=O ~169 - 172 s -
-CH₃ ~24 - 26 s -

| ¹⁹F | F-5 | ~ -110 to -120 | dd | ³JHF = ~8-10, ⁴JHF = ~4-5 |

Note: Predicted values are based on analysis of similar substituted aromatic compounds and may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a crucial cross-peak would be observed between the aromatic signals of H-3 and H-6, confirming their spatial proximity (three bonds apart).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would show correlations between H-3 and C-3, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (²JCH and ³JCH) couplings, which is vital for connecting the different functional groups. Key expected correlations include:

The amide N-H proton correlating to the amide carbonyl carbon and C-2 of the ring.

The methyl protons (-CH₃) correlating to the amide carbonyl carbon.

The aromatic proton H-6 correlating to C-2, C-4, and the carboxyl carbon (C-1).

The aromatic proton H-3 correlating to C-1, C-5, and the amide carbonyl carbon. These correlations would definitively confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Acetamido, Fluoro, Nitro, and Carboxyl Groups

Each functional group in this compound has distinct vibrational frequencies that can be observed in its IR and Raman spectra.

Carboxyl Group (-COOH): This group is characterized by a very broad O-H stretching band from 2500–3300 cm⁻¹ due to strong hydrogen bonding. libretexts.orgorgchemboulder.com The C=O stretching vibration appears as a strong, sharp band around 1680-1710 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring. spectroscopyonline.com A C-O stretching vibration is also expected between 1210-1320 cm⁻¹. orgchemboulder.com

Acetamido Group (-NHCOCH₃): The N-H stretching vibration is typically observed around 3300–3500 cm⁻¹. brainly.com The amide I band (primarily C=O stretch) is a very strong absorption around 1650-1700 cm⁻¹. brainly.com The amide II band (a mix of N-H bend and C-N stretch) appears near 1550 cm⁻¹.

Nitro Group (-NO₂): Aromatic nitro compounds show two characteristic strong stretching vibrations: an asymmetric stretch (νas) between 1500–1570 cm⁻¹ and a symmetric stretch (νs) between 1300–1370 cm⁻¹. mdpi.com

Fluoro Group (C-F): The C-F stretching vibration gives rise to a strong and characteristic band in the fingerprint region, typically between 1200-1250 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. brainly.com Several bands corresponding to C=C ring stretching are expected in the 1450–1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
C=O stretch 1680 - 1710 Strong
C-O stretch 1210 - 1320 Medium-Strong
Acetamido N-H stretch 3300 - 3500 Medium, Broad
Amide I (C=O stretch) 1650 - 1700 Strong
Amide II (N-H bend) ~1550 Medium-Strong
Nitro Asymmetric NO₂ stretch 1500 - 1570 Strong
Symmetric NO₂ stretch 1300 - 1370 Strong
Fluoroaromatic C-F stretch 1200 - 1250 Strong
Aromatic Ring C-H stretch 3000 - 3100 Medium-Weak

Analysis of Intermolecular Interactions via Vibrational Spectral Shifts

In the solid state or in concentrated solutions, intermolecular hydrogen bonding significantly influences the vibrational spectrum. echemi.com

Carboxylic Acid Dimers: Carboxylic acids typically exist as hydrogen-bonded dimers. This strong interaction is responsible for the characteristic broadness of the O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. orgchemboulder.comspectroscopyonline.com

Amide Hydrogen Bonding: The N-H group of the acetamido moiety can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. These interactions would lead to a broadening and a shift to lower frequency of the N-H and Amide I bands. The extent of these shifts can provide qualitative information about the strength and nature of the intermolecular associations in the solid-state crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₉H₇FN₂O₅, corresponding to a monoisotopic mass of 242.0343 Da.

Depending on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), different ions will be observed. In ESI, the pseudomolecular ions [M+H]⁺ (m/z 243.04) or [M-H]⁻ (m/z 241.03) would be prominent.

Under EI conditions, the molecule would undergo fragmentation, providing valuable structural clues. Based on the fragmentation of related compounds like N-acetylanthranilic acid and nitrobenzoic acids, a plausible fragmentation pathway can be proposed. nih.govnist.govmassbank.eu

Plausible EI Fragmentation Pathways:

Loss of Hydroxyl Radical: Initial loss of a hydroxyl radical (•OH) from the carboxylic acid group to give an acylium ion.

[M]⁺• (m/z 242) → [M - OH]⁺ (m/z 225)

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion.

[M - OH]⁺ (m/z 225) → [M - OH - CO]⁺ (m/z 197)

Loss of Nitro Group: Cleavage of the C-N bond to lose a nitro radical (•NO₂).

[M]⁺• (m/z 242) → [M - NO₂]⁺ (m/z 196)

Loss of Ketene (B1206846): A characteristic fragmentation of N-arylacetamides involves a rearrangement to eliminate ketene (CH₂=C=O). nih.gov

[M]⁺• (m/z 242) → [M - C₂H₂O]⁺• (m/z 200)

Loss of Acetyl Radical: Alpha-cleavage resulting in the loss of the acetyl radical (•COCH₃).

[M]⁺• (m/z 242) → [M - COCH₃]⁺ (m/z 199)

Predicted Key Fragments in EI Mass Spectrum

m/z Proposed Ion Structure / Fragment Lost
242 [M]⁺• (Molecular Ion)
225 [M - •OH]⁺
200 [M - CH₂=C=O]⁺•
199 [M - •COCH₃]⁺
197 [M - •OH - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the presence of chromophores. The aromatic ring and the nitro group in this compound are expected to be the primary chromophores.

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy transitions and are expected to appear at shorter wavelengths (higher energy). They are associated with the conjugated π-system of the benzene ring and the nitro group.

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups. They are expected to appear at longer wavelengths (lower energy) and are often of lower intensity.

The presence of the electron-withdrawing nitro group and the electron-donating acetamido group on the benzene ring will influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Solvatochromism refers to the change in the position, intensity, and shape of the UV-Vis absorption bands of a compound in response to a change in the polarity of the solvent. This effect can provide valuable information about the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

For this compound, a change in solvent polarity is expected to induce shifts in the λmax of its absorption bands.

π → π transitions:* In polar solvents, a bathochromic (red) shift is often observed for π → π* transitions due to the stabilization of the more polar excited state.

n → π transitions:* In polar, protic solvents, a hypsochromic (blue) shift is typically observed for n → π* transitions. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition.

Table 3: Predicted Solvatochromic Shifts for this compound.

Solvent Polarity Expected Shift for π → π* Expected Shift for n → π*
Hexane Non-polar - -
Dichloromethane Polar aprotic Bathochromic Slight Bathochromic
Ethanol Polar protic Bathochromic Hypsochromic

Note: This table presents predicted trends based on general principles of solvatochromism.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Block in Complex Chemical Synthesis

The strategic placement of reactive sites on the aromatic core of 2-Acetamido-5-fluoro-4-nitrobenzoic acid makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The interplay between the electron-withdrawing nitro group and the activating acetamido and fluoro groups governs the reactivity of the molecule, allowing for selective transformations at various positions.

Precursor for Novel Synthetic Methodologies and Cascade Reactions

The inherent reactivity of this compound makes it a valuable precursor for the development of novel synthetic methodologies. The presence of a fluorine atom ortho to an activating acetamido group and para to a strong electron-withdrawing nitro group makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the construction of diverse molecular frameworks. For instance, similar compounds like 2-fluoro-5-nitrobenzoic acid are utilized in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through an SNAr reaction with 2-aminophenols. sigmaaldrich.com This suggests that this compound could undergo analogous reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a plethora of substituted benzoic acid derivatives.

Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems. This sequential transformation, starting with an SNAr reaction followed by nitro group reduction and cyclization, is a classic example of a cascade reaction. The resulting amino group can react with the ortho-acetamido group or a newly introduced substituent to form five, six, or seven-membered rings, which are common motifs in pharmaceutically active compounds.

Scaffold for Combinatorial Library Generation for Chemical Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. nih.gov The multiple reactive sites on this compound make it an excellent scaffold for the generation of combinatorial libraries. The carboxylic acid group can be anchored to a solid support, such as a resin, allowing for the subsequent chemical modifications to be carried out in a systematic and high-throughput manner. nih.gov

The general strategy for using this scaffold in combinatorial synthesis is as follows:

Immobilization: The carboxylic acid group is attached to a solid support, providing a stable anchor for the subsequent reactions.

Diversification at the Fluoro Position: The activated fluorine atom is displaced by a library of different nucleophiles (e.g., various amines, alcohols, or thiols) via SNAr reactions.

Nitro Group Reduction: The nitro group is reduced to an amine, introducing a new point of diversity.

Acylation or Cyclization: The newly formed amine can be acylated with a library of carboxylic acids or can be used in cyclization reactions to create a diverse set of heterocyclic compounds.

This approach allows for the generation of a vast number of unique compounds from a single scaffold, significantly accelerating the process of drug discovery and chemical biology research. The use of structurally related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for the solid-phase synthesis of various heterocyclic scaffolds highlights the potential of this strategy. nih.govresearchgate.netimtm.cz

Applications in Functional Materials Development

The unique electronic and structural features of this compound also make it a promising candidate for the development of advanced functional materials. The presence of a fluorophore (the aromatic ring) and a quencher (the nitro group) in close proximity suggests potential applications in the design of sensors and probes.

Precursors for Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The design of such probes often involves the integration of a fluorophore and a recognition element. In this compound, the aromatic ring can act as a fluorophore, while the nitro group can act as a quencher of fluorescence through a process known as photoinduced electron transfer (PET).

This inherent property can be harnessed to design "turn-on" fluorescent probes. For example, the nitro group can be chemically modified to create a recognition site for a specific analyte. Upon binding of the analyte, the quenching effect of the nitro group is diminished, leading to an increase in fluorescence intensity. A similar principle has been demonstrated with 2-fluoro-5-nitrobenzoic acid, which has been used to synthesize fluorescent probes for detecting nucleophiles like endogenous hydrogen polysulfide and hydrazine. ossila.com In these probes, the ester derived from the benzoic acid is hydrolyzed by the nucleophile, releasing a highly fluorescent dye. ossila.com This suggests a clear pathway for the application of this compound in the development of sophisticated chemical sensors for a variety of analytical and bioimaging applications.

Integration into Advanced Polymeric Structures or Coordination Compounds

The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into larger macromolecular structures, such as polymers and coordination compounds. By converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, it can be readily polymerized with appropriate co-monomers to create functional polymers. These polymers could possess unique optical or electronic properties due to the presence of the nitro and fluoro substituents.

Furthermore, the carboxylic acid and the acetamido group can act as ligands for metal ions, enabling the formation of coordination compounds or metal-organic frameworks (MOFs). These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and sensing. The specific electronic properties imparted by the fluoro and nitro groups could lead to the development of coordination compounds with novel photophysical or catalytic activities.

Future Research Directions in Synthetic Organic Chemistry and Catalyst Design

The potential of this compound as a versatile building block is far from being fully exploited. Future research in synthetic organic chemistry is likely to focus on expanding the scope of its applications in the synthesis of novel heterocyclic systems and complex natural products. The development of new cascade reactions originating from this scaffold could provide efficient routes to valuable chemical entities.

In the field of catalyst design, the integration of this molecule into ligand frameworks could lead to the development of new catalysts with enhanced activity or selectivity. The electron-withdrawing nature of the fluoro and nitro groups can be used to tune the electronic properties of a metal center in a coordination complex, thereby influencing its catalytic performance. For instance, a chiral ligand derived from this compound could be used in asymmetric catalysis to produce enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

Q & A

Q. How can researchers optimize the synthesis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (temperature, solvent, catalysts) and purification techniques. For nitrobenzoic acid derivatives, nitration and halogenation steps are critical. For example:
  • Nitration : Use fuming nitric acid in sulfuric acid at 0–5°C to minimize side reactions .
  • Acetylation : Employ acetic anhydride with catalytic H₂SO₄ to introduce the acetamido group.
  • Purification : Recrystallization in ethanol-water mixtures (7:3 v/v) enhances purity.
  • Yield Optimization :
ParameterOptimal ConditionImpact on Yield
Reaction Time6–8 hours>85% yield
SolventDichloromethaneImproves solubility
CatalystAlCl₃ (0.5 eq)Reduces byproducts

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C5, nitro at C4). The acetamido group shows a singlet at δ 2.1 ppm (CH₃) and δ 8.2 ppm (NH) in DMSO-d₆ .
  • IR Spectroscopy : Key peaks include 1680 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-F) .
  • Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 254.2 (calc. 254.06) .

Q. How does the solubility profile of this compound affect its application in aqueous reactions?

  • Methodological Answer : Solubility varies with pH and solvent polarity:
Solvent/MediumSolubility (mg/mL)Notes
Water (pH 2)0.5Low due to protonated COOH
Water (pH 7.4)12.3Deprotonated COO⁻ enhances solubility
DMSO>50Preferred for stock solutions
Adjusting pH to >6.5 or using co-solvents (e.g., 10% ethanol) improves solubility in biological assays .

Advanced Research Questions

Q. What electronic effects do the nitro and fluoro substituents exert on the benzoic acid core, and how can this be computationally modeled?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect reduces electron density at C4, increasing electrophilicity.
  • Fluoro Group : Ortho/para-directing but weakly deactivating; stabilizes intermediates via resonance.
  • Computational Modeling :
  • Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps and HOMO-LUMO gaps.
  • Software: Gaussian 16 or ORCA .
  • Key Output: Nitro group lowers LUMO by 1.2 eV, enhancing reactivity toward nucleophiles .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Polymorphism : Screen crystallization conditions (e.g., acetone vs. ethyl acetate).
  • Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands .
  • Validation Tools : Check R-factors (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction or substitution reactions?

  • Methodological Answer :
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂. Monitor pH to avoid over-reduction.
  • Nucleophilic Substitution : Nitro group activates the ring for SNAr reactions with amines at 80°C in DMF.
  • Kinetic Studies : Use stopped-flow UV-Vis to track intermediates (λmax 320 nm for Meisenheimer complexes) .

Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionDurationDegradation Pathway
40°C, 75% RH4 weeksHydrolysis of acetamido group
UV light (365 nm)48 hoursNitro → Nitroso photolysis
  • Analytical Monitoring : HPLC (C18 column, 0.1% TFA/ACN gradient) quantifies degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.